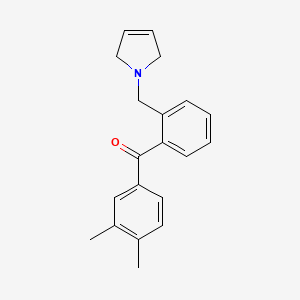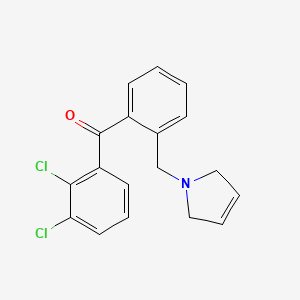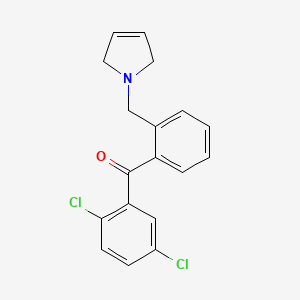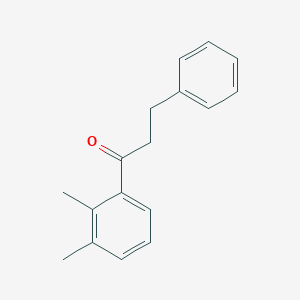
4'-Methyl-2-(4-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-2-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18OS and a molecular weight of 270.4 g/mol. It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Synthesis Analysis
4’-Methylpropiophenone can be synthesized through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst . Propiophenone itself can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene .Molecular Structure Analysis
The molecule of 4’-Methylpropiophenone contains a polar carbonyl (C=O) bond and a non-polar benzene ring, and the entire molecule is relatively polar, but also has a certain degree of non-polarity . Therefore, it can be soluble in both non-polar and polar solvents.Chemical Reactions Analysis
As a ketone, 4-Methylpropiophenone participates in numerous chemical reactions, making it valuable in organic synthesis. It can undergo reactions like Grignard reactions, nucleophilic additions, and acylation reactions to form new compounds .Physical And Chemical Properties Analysis
The physical properties of 4’-Methylpropiophenone include a white crystalline appearance with a characteristic odor . The molecule of 4’-Methylpropiophenone contains a polar carbonyl (C=O) bond and a non-polar benzene ring, and the entire molecule is relatively polar, but also has a certain degree of non-polarity . Therefore, it can be soluble in both non-polar and polar solvents.Scientific Research Applications
Pharmaceutical Intermediates :
- 4-Benzyloxy propiophenone, a molecule similar to 4'-Methyl-2-(4-thiomethylphenyl)propiophenone, is an active pharmaceutical intermediate used in drug production, including Ifenprodil and Buphenine. Its synthesis involves liquid-liquid-liquid phase-transfer catalysis, offering a greener approach with waste minimization (Yadav & Sowbna, 2012).
Biodegradation of Harmful Compounds :
- Ralstonia sp. SJ98, a gram-negative bacterium, can degrade 3-methyl-4-nitrophenol, a breakdown product of the insecticide fenitrothion, which is structurally related to this compound. This degradation is vital for environmental decontamination (Bhushan et al., 2000).
Detection of Hazardous Chemicals :
- A study on the detection of thiophenols, which are structurally related to this compound, highlights the development of a probe for rapid detection of hazardous thiophenols in environmental samples and living cells (Ren et al., 2020).
Synthesis of Novel Compounds :
- The synthesis of new chemical entities, such as thiazolidinone derivatives showing calcium antagonistic and antioxidant activities, involves compounds structurally related to this compound (Kato et al., 1999).
Environmental Impact :
- The phytotoxic activity of compounds like propiophenone and methylacetophenone, which are structurally similar to this compound, has been studied in the essential oil of Cistus ladanifer, indicating their effect on plant growth and development (Espinosa‐Colín et al., 2023).
Chemical Analysis and Characterization :
- Research on thiophene derivatives, which include this compound, focuses on their potential applications in material science and pharmaceuticals, as well as their diverse biological activities (Nagaraju et al., 2018).
Mechanism of Action
Future Directions
4’-Methylpropiophenone can be used as a building block to synthesize various compounds. It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) . Therefore, it has potential applications in the pharmaceutical industry and organic synthesis.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAFLNSHZKJOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644360 |
Source


|
| Record name | 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-79-5 |
Source


|
| Record name | 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

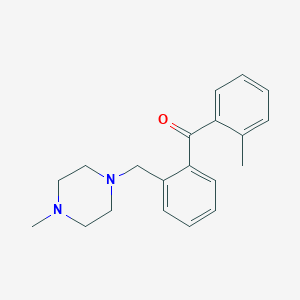

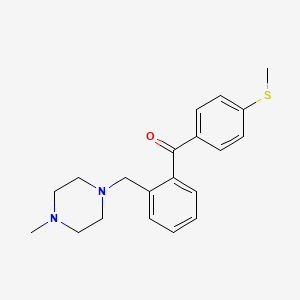
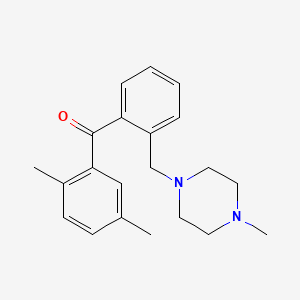
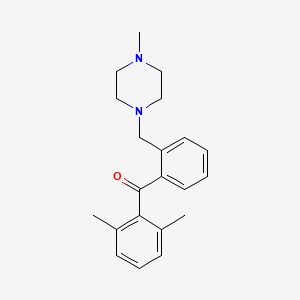
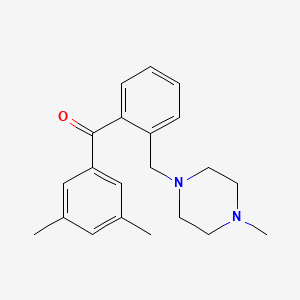

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
